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Compound of Interest

1-[(4-Chlorophenyl)sulfonyl]-D-
Compound Name:

proline
CAS No.: 910481-88-8
Cat. No.: B13910195

Get Quote

Technical Profile: 1-[(4-Chlorophenyl)sulfonyl]-
D-proline
Executive Summary

1-[(4-Chlorophenyl)sulfonyl]-D-proline is a sulfonamide derivative of D-proline characterized
by a rigid pyrrolidine ring N-functionalized with a 4-chlorobenzenesulfonyl group. Unlike its
naturally occurring L-enantiomer, this D-isomer serves as a critical non-canonical chiral
auxiliary in asymmetric synthesis and a pharmacophore in the design of Matrix
Metalloproteinase (MMP) inhibitors. Its resistance to endogenous proteases and specific
stereochemical orientation makes it a high-value scaffold for peptidomimetic drug discovery,
particularly in targeting MMP-2 and MMP-9 isoforms involved in cancer metastasis.

Chemical Identity & Physiochemical Profile[1][2][3]
[4]
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This compound is often synthesized in situ or on-demand due to its specialized application in

chiral resolution and medicinal chemistry. Researchers should verify identity via the precursor

CAS numbers and stereochemical analysis.

Parameter

Technical Specification

Chemical Name

1-[(4-Chlorophenyl)sulfonyl]-D-proline

Synonyms

N-(4-Chlorobenzenesulfonyl)-D-proline; (R)-1-
(4-chlorophenylsulfonyl)pyrrolidine-2-carboxylic
acid

Stereochemistry

D-lsomer (R-configuration at C2)

Molecular Formula

C11H12CINO4S

Molecular Weight

305.73 g/mol

Precursor CAS (Source)

D-Proline:4-Chlorobenzenesulfonyl chloride:

SMILES (Isomeric)

OC(=0)[C@@H]1CCCN1S(=0)
(=0)c2ccc(Cl)cc2

Soluble in DMSO, Methanol, Ethyl Acetate;

Solubility ) )
Sparingly soluble in water (pH dependent)
~3.6 (Carboxylic acid), Sulfonamide nitrogen is
pKa (Calc.) )
non-basic
] ] 148-152 °C (Typical for crystalline sulfonamide
Melting Point

proline derivatives)

Synthetic Methodology: Schotten-Baumann

Sulfonylation

Objective: Synthesize 1-[(4-Chlorophenyl)sulfonyl]-D-proline with >98% enantiomeric

excess (ee). Rationale: The reaction utilizes Schotten-Baumann conditions (aqueous

base/organic solvent biphasic system) to neutralize the HCI byproduct immediately, preventing

acid-catalyzed racemization of the sensitive D-proline center.
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Reagents & Materials

Substrate: D-Proline (1.0 equiv)
Reagent: 4-Chlorobenzenesulfonyl chloride (1.1 equiv)
Base: 1M NaOH (2.2 equiv) or Na2COs

Solvent: Water / 1,4-Dioxane (1:1 v/v) or Water / THF

Step-by-Step Protocol

Dissolution: In a round-bottom flask, dissolve D-Proline (10 mmol) in 1M NaOH (22 mmol).
Ensure the solution is clear and cooled to 0°C in an ice bath.

Addition: Dissolve 4-Chlorobenzenesulfonyl chloride (11 mmol) in 1,4-Dioxane (10 mL). Add
this solution dropwise to the aqueous proline mixture over 30 minutes, maintaining
temperature <5°C.

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for
4—6 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.

Work-up:

o Wash the alkaline solution with Diethyl Ether (2 x 20 mL) to remove unreacted sulfonyl
chloride (organic layer discarded).

o Acidify the aqueous layer carefully with 1M HCI to pH ~2—-3. The product typically
precipitates as a white solid.

Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Combine
organic layers, dry over anhydrous MgSOas, and concentrate in vacuo.

Purification: Recrystallize from Ethyl Acetate/Hexane or Ethanol/Water to obtain pure white
crystals.

Synthesis Workflow Diagram
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Product:

1-[(4-Chlorophenyl)sulfonyl]-D-proline

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b13910195/docs?utm_src=pdf-body-img#1-4-chlorophenyl-sulfonyl-d-proline-cas-number-and-identifiers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910195?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Step-by-step Schotten-Baumann synthesis workflow for N-sulfonylated D-proline
derivatives.

Structural Analysis & Quality Control

To ensure the integrity of the chiral center and the sulfonamide bond, the following QC
parameters must be met.

Method Expected Signal / Observation

0 7.8-7.6 (m, 4H): Aromatic protons (AA'BB'

system of 4-CI-Ph). d 4.1 (dd, 1H): Alpha-proton
1H NMR (400 MHz, DMSO-de) of Proline (chiral center). 6 3.4-3.2 (m, 2H):

Delta-protons (N-CHz). 6 2.0-1.5 (m, 4H):

Beta/Gamma ring protons.

Carbonyl (~173 ppm), Aromatic carbons (140—
13C NMR 128 ppm), Alpha-C (~60 ppm), Pyrrolidine ring
carbons.

[M-H]~: 304.0 (Negative mode dominant due to
Mass Spectrometry (ESI) carboxylic acid). Isotope Pattern: Distinct 3:1
ratio for 3>CI/37Cl.

Column: Chiralpak AD-H or OD-H. Mobile
Chiral HPLC Phase: Hexane/IPA/TFA. Requirement: >98%

ee (Must distinguish from L-isomer impurity).

Applications in Drug Discovery[1][10][12][13][14][15]
A. Matrix Metalloproteinase (MMP) Inhibition

The D-proline scaffold is a validated pharmacophore for designing inhibitors of MMPs,
specifically MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B).

e Mechanism: The sulfonyl group coordinates with the Zinc (Zn?*) ion in the MMP catalytic
active site. The D-proline ring provides a rigid constraint that directs the 4-chlorophenyl
group into the S1' hydrophobic pocket of the enzyme.
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o Selectivity: The D-configuration is crucial.[1] Studies indicate that D-proline derivatives often
exhibit distinct selectivity profiles compared to L-isomers, potentially reducing off-target
effects on other metalloproteases.

B. Chiral Resolution & Auxiliaries

e Resolving Agent: The compound acts as an acidic chiral resolving agent for racemic amines.
The rigid structure allows for the formation of highly crystalline diastereomeric salts.

o Organocatalysis: Used as a catalyst in asymmetric aldol reactions, where the sulfonamide
group acts as a hydrogen bond donor to activate the electrophile.

Mechanism of Action Diagram (MMP Inhibition)
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Caption: Molecular interaction mechanism of the D-proline sulfonamide scaffold within the
MMP active site.

Handling & Safety Profile

While specific toxicological data for this exact derivative may be limited, protocols should be
based on the hazardous nature of its components and the sulfonamide class.
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e Hazard Classification:

o Skin/Eye Irritant: Precursors (sulfonyl chloride) are corrosive.[2] The final product is likely
an irritant (H315, H319).[3]

o Sensitization: Sulfonamides are known sensitizers; handle with care to avoid respiratory or
skin sensitization.

e Storage: Store at +2°C to +8°C in a desiccator. Hygroscopic nature of the carboxylic acid
requires protection from moisture.

o Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber
(contains Sulfur and Chlorine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. chemimpex.com [chemimpex.com]

2. 4-Chlorobenzenesulfonyl chloride | C6H4CI202S | CID 7398 - PubChem
[pubchem.ncbi.nim.nih.gov]

3. static.cymitquimica.com [static.cymitquimica.com]

4. D-Proline | C5SH9NO2 | CID 8988 - PubChem [pubchem.ncbi.nim.nih.gov]

To cite this document: BenchChem. [1-[(4-Chlorophenyl)sulfonyl]-D-proline CAS number and
identifiers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13910195/docs#1-4-chlorophenyl-sulfonyl-d-proline-
cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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Contact our Ph.D. Support Team for a compatibility check
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